Calcium nitrate tetrahydrate

概要

説明

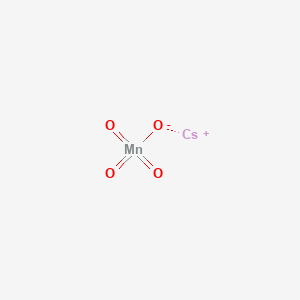

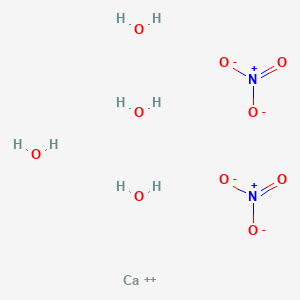

Calcium nitrate tetrahydrate is an inorganic compound with the chemical formula ( \text{Ca(NO}_3\text{)}_2 \cdot 4\text{H}_2\text{O} ). It is a colorless, hygroscopic solid that is highly soluble in water. This compound is commonly used in fertilizers, wastewater treatment, and various industrial applications due to its ability to provide readily available calcium and nitrate ions .

作用機序

Target of Action

Calcium nitrate tetrahydrate primarily targets plant cells and is used as a component in fertilizers . It serves as a source of both nitrogen and calcium, essential nutrients for plant growth . In addition, it is used in some cell culture media .

Mode of Action

This compound interacts with its targets by providing necessary nutrients. As a source of calcium , it plays a crucial role in strengthening cell walls and promoting healthy growth. As a source of nitrate , it is a key component of proteins and other vital plant compounds . It also acts as a strong oxidizing agent .

Biochemical Pathways

The compound affects the nitrogen assimilation pathway in plants. Nitrate is reduced to nitrite by the enzyme nitrate reductase and then to ammonia by nitrite reductase. The ammonia is then incorporated into amino acids, the building blocks of proteins .

Pharmacokinetics

This high solubility suggests that it can be readily absorbed and distributed when applied to soil or used in cell culture media .

Result of Action

The application of this compound results in improved plant growth and development. It can correct deficiencies in calcium and nitrogen, promoting healthier and more robust plants . In cell culture media, it provides necessary nutrients for cell growth .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s solubility can be affected by temperature . Moreover, the compound’s effectiveness as a fertilizer can be influenced by soil pH and the presence of other nutrients .

生化学分析

Biochemical Properties

Calcium nitrate tetrahydrate plays a significant role in biochemical reactions. It is used as a calcium precursor in the synthesis of nano-hydroxyapatite (HA) particles by the sol-gel precipitation method

Cellular Effects

It is known to be used in cell culture applications

Molecular Mechanism

It is known to be involved in the synthesis of nano-hydroxyapatite

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to show a reversible liquid–solid process with the addition of certain compounds . The supercooling remains high, and the enthalpy change significantly decreases

準備方法

Synthetic Routes and Reaction Conditions: Calcium nitrate tetrahydrate is typically synthesized by reacting nitric acid with calcium carbonate. The reaction proceeds as follows: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful mixing of nitric acid and calcium carbonate, followed by purification and crystallization steps to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Calcium nitrate tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in reactions, facilitating the transfer of oxygen atoms.

Reduction: In the presence of reducing agents, calcium nitrate can be reduced to form calcium oxide and nitrogen oxides.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing conditions involve heating calcium nitrate in the presence of a reducing agent.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used under controlled temperatures.

Substitution: Reactions with ammonium fluoride can lead to the formation of nitrous oxide, calcium fluoride, and water.

Major Products Formed:

Oxidation: Calcium oxide and nitrogen dioxide.

Reduction: Calcium oxide and nitrogen oxides.

Substitution: Nitrous oxide, calcium fluoride, and water.

科学的研究の応用

Calcium nitrate tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various calcium-containing compounds and as a reagent in analytical chemistry.

Biology: It is utilized in plant cell culture experiments to provide essential calcium and nitrate ions.

Medicine: It is used in the preparation of hydroxyapatite, a material used in bone grafts and dental implants

Industry: It serves as a nitrogenous fertilizer, a corrosion inhibitor in diesel fuels, and a component in cooling baths and wastewater treatment

類似化合物との比較

Calcium nitrate tetrahydrate can be compared with other similar compounds such as:

Calcium Ammonium Nitrate: A mixed fertilizer that provides both calcium and ammonium ions.

Calcium Potassium Nitrate: A compound that offers both calcium and potassium ions for plant nutrition.

Magnesium Nitrate: Similar in providing nitrate ions but with magnesium instead of calcium.

Uniqueness: this compound is unique due to its high solubility in water and its ability to provide both calcium and nitrate ions, making it highly effective in agricultural and industrial applications .

特性

CAS番号 |

13477-34-4 |

|---|---|

分子式 |

CaH3NO4 |

分子量 |

121.11 g/mol |

IUPAC名 |

calcium;dinitrate;tetrahydrate |

InChI |

InChI=1S/Ca.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChIキー |

REOSNDLPOJLUGP-UHFFFAOYSA-N |

SMILES |

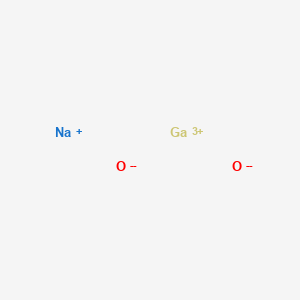

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2] |

正規SMILES |

[N+](=O)(O)[O-].O.[Ca] |

ピクトグラム |

Oxidizer; Corrosive; Irritant; Health Hazard |

同義語 |

calcium nitrate calcium nitrate tetrahydrate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)